1-(Diphenylphosphinyl)-N-methyl-methanamine
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Overview
Description
1-(Diphenylphosphinyl)-N-methyl-methanamine is an organophosphorus compound known for its unique chemical properties and applications in various fields. This compound features a phosphinyl group bonded to a methanamine structure, making it a valuable reagent in organic synthesis and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylphosphinyl)-N-methyl-methanamine typically involves the reaction of diphenylphosphinic chloride with N-methylmethanamine. The reaction is carried out in an inert solvent such as benzene or dioxane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Diphenylphosphinyl)-N-methyl-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinyl derivatives.
Scientific Research Applications
1-(Diphenylphosphinyl)-N-methyl-methanamine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-(Diphenylphosphinyl)-N-methyl-methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its phosphinyl group can also participate in redox reactions, modulating the activity of target molecules .
Comparison with Similar Compounds
1,1-Bis(diphenylphosphino)methane: An organophosphorus compound used as a ligand in coordination chemistry.
Diphenylphosphinic chloride: A precursor in the synthesis of various phosphinyl compounds.
Diphenylphosphine oxide: A common oxidation product of phosphinyl compounds.
Uniqueness: 1-(Diphenylphosphinyl)-N-methyl-methanamine stands out due to its unique combination of a phosphinyl group and a methanamine structure. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
1-diphenylphosphoryl-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16NOP/c1-15-12-17(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTQQUDRGYWUSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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